1,2-Dimethyl-1H-indole-3-carbaldehyde
Overview
Description
1,2-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . It is an efficient chemical precursor for generating biologically active structures . It is also used as a reactant for the preparation of nitroolefins and nitroalcohols via microwave- or ultrasound-assisted Henry reactions .
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of this compound is complex, and it plays a crucial role in multicomponent reactions . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is involved in multicomponent reactions (MCRs) that offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerizations of specific substrates can produce 1H-indole-2-carbaldehydes, a category which includes 1,2-Dimethyl-1H-indole-3-carbaldehyde. This method is operationally straightforward and efficient, yielding products in good to excellent yields. The mechanism involves activation by a gold(I) catalyst, leading to the formation of vinyl gold intermediates and subsequent product formation (Kothandaraman et al., 2011).
Mechanism of Oxidation
The oxidation mechanisms of certain dimethylindoles, closely related to this compound, have been studied. The process involves electrophilic attack, intermediate formation, and hydrolysis, leading to specific aldehyde products (Balón et al., 1993).
Crystal Structure and Characterization
Studies on the crystal structure, Hirshfeld surface, and characterization of compounds derived from 1H-indole-3-carbaldehyde derivatives, including thermal and spectral analysis, contribute to the understanding of intermolecular interactions in these compounds (Barakat et al., 2017).
Synthesis and Applications as Catalysts
Research has been conducted on the synthesis of compounds from 1H-indole-3-carbaldehyde derivatives, exploring their applications as catalysts in various chemical reactions. This includes the study of their structural properties and efficiency in catalytic processes (Singh et al., 2017).
Safety and Hazards
Future Directions
1,2-Dimethyl-1H-indole-3-carbaldehyde may be used in the synthesis of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile . It was also used in the preparation of a monomer, required for the synthesis of poly(3-vinyl-1-methylindole) .
Mechanism of Action
Target of Action
1,2-Dimethyl-1H-indole-3-carboxaldehyde, also known as 1,2-Dimethyl-1H-indole-3-carbaldehyde or 1,2-dimethylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1,2-Dimethyl-1H-indole-3-carboxaldehyde may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1,2-Dimethyl-1H-indole-3-carboxaldehyde may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that 1,2-dimethyl-1h-indole-3-carboxaldehyde may also induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole derivatives, which are known for their biological activities such as anticancer, antimicrobial, and anti-inflammatory properties . The interactions of this compound with these biomolecules often involve the formation of covalent bonds, leading to the creation of more complex structures.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been found to modulate the activity of certain signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular metabolism . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular functions, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activities. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important factors that influence its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also affect its accumulation and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
1,2-dimethylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGUWHAXRMPCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344736 | |
Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38292-40-9 | |
Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dimethyl-1H-indole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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